
N-(羟甲基)苯甲酰胺
描述
N-(Hydroxymethyl)benzamide, also known as N-hydroxybenzamide, is an organic compound with the chemical formula C7H7NO2. It is a white crystalline solid with a pungent odor and is soluble in water, ethanol, and acetone. N-(Hydroxymethyl)benzamide is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of various polymers, as well as in the manufacture of various plastics and resins.
科学研究应用
代谢和稳定性:N-(羟甲基)苯甲酰胺是N-甲基苯甲酰胺的主要代谢产物,在体外被鉴定为N-甲基苯甲酰胺的尿液代谢产物。其稳定性已经研究,表明在某些条件下它不会分解为甲醛,这对于其潜在的治疗用途是重要的 (Ross et al., 1983)。
化学反应和水解:该化合物经历了特定碱催化的羟基去质子化,随后是决速的苯甲酰胺丢失和醛类生成。研究发现在某些条件下酰胺水解变得竞争性 (Murphy et al., 2009)。
在前药设计中的应用:它被探索作为NH-酸性化合物的潜在前药形式。然而,在生理pH和温度下的高稳定性可能限制了它在这方面的有用性。已经研究了不同的N-羟基烷基衍生物的水解动力学,以改善前药设计 (Bundgaard & Buur, 1987)。
动力学研究:其水溶液反应的动力学已经被研究,显示出特定的酸和碱催化作用,对氢氧根离子和氢氧根离子有一阶依赖 (Tenn et al., 2001)。
药理学意义:与源自苯甲酰胺的各种N-α-羟基烷基化合物的分解动力学相比,研究N-羟甲基衍生物提供了关于它们药理学应用的见解 (Bundgaard & Johansen, 1984)。
生物转化和降解:已经研究了N-羟甲基苯甲酰胺在小鼠肝脏制剂和分离肝细胞中的生物转化,为其代谢途径提供了见解 (Ross et al., 1983)。
与磷酸酯反应:研究还探讨了它与三烷基磷酸酯的反应,形成相应的膦酸酯 (Ivanov et al., 1968)。
安全和危害
When handling N-(Hydroxymethyl)benzamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
作用机制
Target of Action
N-(Hydroxymethyl)benzamide is a chemical compound with the formula C8H9NO2
Mode of Action
The mode of action of N-(Hydroxymethyl)benzamide involves its interaction with its targets. It is suggested that N-(Hydroxymethyl)benzamide undergoes hydrolysis under basic conditions . The hydroxide-dependent reaction occurs via a specific-base catalyzed deprotonation of the hydroxyl group, followed by rate-determining loss of the benzamidate and generation of the aldehyde .
Biochemical Pathways
N-(Hydroxymethyl)benzamide is involved in the hydrolysis of amides . The hydrolysis of amides is a fundamental biochemical process that affects various pathways. In the case of N-(Hydroxymethyl)benzamide, the hydrolysis process becomes competitive under certain conditions, such as higher hydroxide concentrations
Pharmacokinetics
It is known that the compound’s properties can be modified using various prodrug strategies . These strategies aim to improve the physical, chemical, and biochemical properties of the compound, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of N-(Hydroxymethyl)benzamide is the generation of an aldehyde through the hydrolysis of the amide group . This process can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved.
Action Environment
The action, efficacy, and stability of N-(Hydroxymethyl)benzamide can be influenced by various environmental factors. For instance, the hydrolysis process becomes competitive under conditions of higher hydroxide concentrations . Therefore, the compound’s action can be significantly affected by the pH of the environment. Other factors, such as temperature and the presence of other chemical species, may also influence the compound’s action.
生化分析
Biochemical Properties
N-(Hydroxymethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, exhibiting effective metal chelating activity . This interaction is crucial in biochemical assays where metal ions play a role in enzyme catalysis or structural stability of proteins. Additionally, N-(Hydroxymethyl)benzamide has been studied for its antioxidant properties, where it participates in free radical scavenging and total antioxidant activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Hydroxymethyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(Hydroxymethyl)benzamide is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell viability and function.
属性
IUPAC Name |
N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211930 | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-02-6 | |
| Record name | N-(Hydroxymethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6282-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

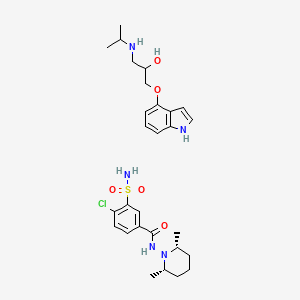

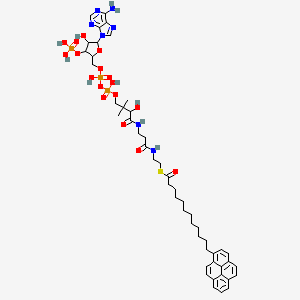

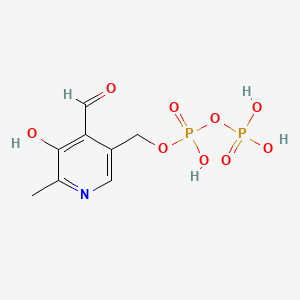
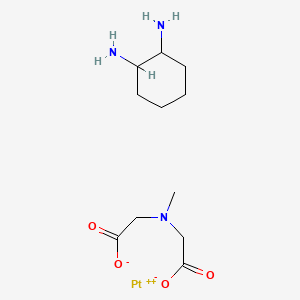

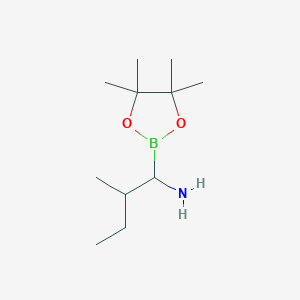



![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)

